molecular formula C24H22ClN3O3 B14635719 2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid CAS No. 55990-51-7

2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid

Cat. No.: B14635719
CAS No.: 55990-51-7
M. Wt: 435.9 g/mol
InChI Key: ZTGBLTFZGDGFJR-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid is an organic compound known for its complex structure and significant applications in various fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a benzoyl group, which is a functional group consisting of a benzene ring attached to a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid typically involves multiple steps, including diazotization and coupling reactions The process begins with the diazotization of 4-chloroaniline, followed by the coupling of the resulting diazonium salt with 4-(diethylamino)phenyl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The benzoyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid
  • 2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diazenyl and benzoyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

55990-51-7

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

2-[4-chloro-3-[[4-(diethylamino)phenyl]diazenyl]benzoyl]benzoic acid

InChI

InChI=1S/C24H22ClN3O3/c1-3-28(4-2)18-12-10-17(11-13-18)26-27-22-15-16(9-14-21(22)25)23(29)19-7-5-6-8-20(19)24(30)31/h5-15H,3-4H2,1-2H3,(H,30,31)

InChI Key

ZTGBLTFZGDGFJR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)Cl

Origin of Product

United States

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